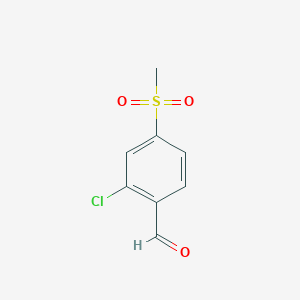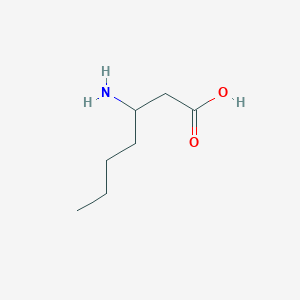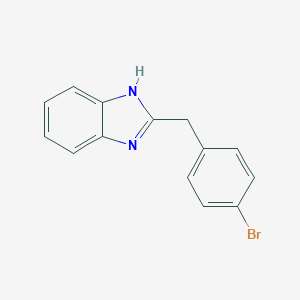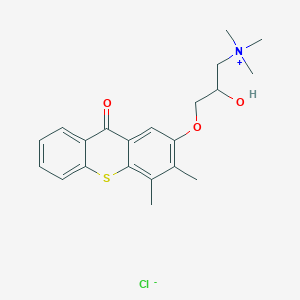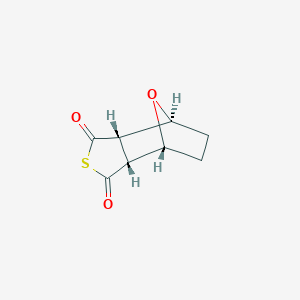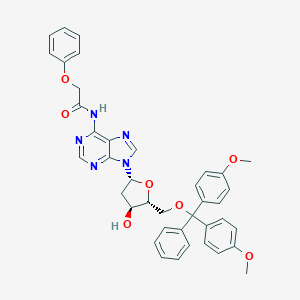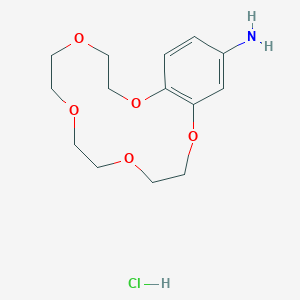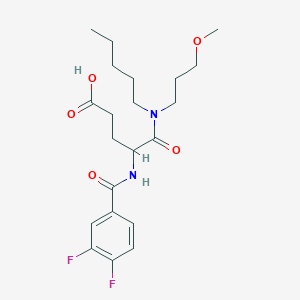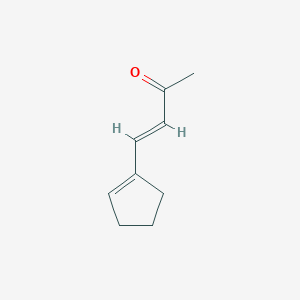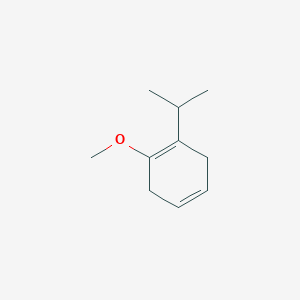
1-Methoxy-2-propan-2-ylcyclohexa-1,4-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-2-propan-2-ylcyclohexa-1,4-diene, also known as MCH, is a cyclic compound that has gained significant attention in scientific research due to its unique properties. MCH is a colorless liquid that is soluble in organic solvents and has a boiling point of 107-109°C.
Mechanism Of Action
The mechanism of action of 1-Methoxy-2-propan-2-ylcyclohexa-1,4-diene is not fully understood, but it is believed to act as a π-acceptor ligand in organometallic chemistry. 1-Methoxy-2-propan-2-ylcyclohexa-1,4-diene forms stable complexes with transition metals, which can then be used in catalytic reactions.
Biochemical And Physiological Effects
There is limited research on the biochemical and physiological effects of 1-Methoxy-2-propan-2-ylcyclohexa-1,4-diene. However, it has been shown to be relatively non-toxic, with an LD50 of 2.5 g/kg in rats. 1-Methoxy-2-propan-2-ylcyclohexa-1,4-diene has also been shown to have low volatility and low flammability, making it a relatively safe compound to work with in the lab.
Advantages And Limitations For Lab Experiments
One advantage of using 1-Methoxy-2-propan-2-ylcyclohexa-1,4-diene in lab experiments is its stability and low reactivity. 1-Methoxy-2-propan-2-ylcyclohexa-1,4-diene is a relatively inert compound, which makes it a useful ligand in organometallic chemistry. However, one limitation of using 1-Methoxy-2-propan-2-ylcyclohexa-1,4-diene is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for research on 1-Methoxy-2-propan-2-ylcyclohexa-1,4-diene. One area of interest is the development of new catalytic reactions using 1-Methoxy-2-propan-2-ylcyclohexa-1,4-diene as a ligand. Another area of interest is the synthesis of new pharmaceuticals and agrochemicals using 1-Methoxy-2-propan-2-ylcyclohexa-1,4-diene as a starting material. Finally, there is potential for research on the use of 1-Methoxy-2-propan-2-ylcyclohexa-1,4-diene as a solvent in organic chemistry, as it has been shown to have low toxicity and low flammability.
Synthesis Methods
The synthesis of 1-Methoxy-2-propan-2-ylcyclohexa-1,4-diene involves the reaction of 1,3-cyclohexadiene with methoxypropane and isopropylmagnesium bromide. This reaction leads to the formation of 1-Methoxy-2-propan-2-ylcyclohexa-1,4-diene, which can be purified through distillation or chromatography.
Scientific Research Applications
1-Methoxy-2-propan-2-ylcyclohexa-1,4-diene has been extensively studied for its potential use as a ligand in organometallic chemistry. It has been shown to form stable complexes with transition metals, such as palladium and platinum, which can be used in catalytic reactions. 1-Methoxy-2-propan-2-ylcyclohexa-1,4-diene has also been studied for its potential use in the synthesis of pharmaceuticals and agrochemicals.
properties
CAS RN |
108185-94-0 |
|---|---|
Product Name |
1-Methoxy-2-propan-2-ylcyclohexa-1,4-diene |
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
1-methoxy-2-propan-2-ylcyclohexa-1,4-diene |
InChI |
InChI=1S/C10H16O/c1-8(2)9-6-4-5-7-10(9)11-3/h4-5,8H,6-7H2,1-3H3 |
InChI Key |
PCEUPKFPEHYDCJ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(CC=CC1)OC |
Canonical SMILES |
CC(C)C1=C(CC=CC1)OC |
synonyms |
1,4-Cyclohexadiene,1-methoxy-2-(1-methylethyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





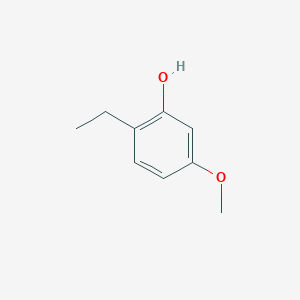
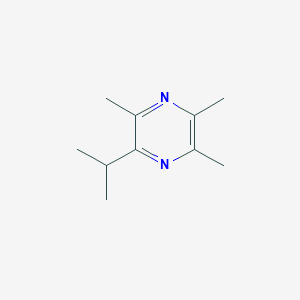
![Chromium(3+);[6-(diethylamino)-9-[2-(2-hydroxyethoxycarbonyl)phenyl]xanthen-3-ylidene]-diethylazanium;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-phenylpyrazol-3-olate;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate](/img/structure/B34890.png)
